9-Anthracenecarboxylic acid methyl ester

Fluorescence spectroscopy Photophysics Solvent effects

Standard anthracene lacks solvent-dependent emission response, limiting microenvironment sensing. 9-Anthracenecarboxylic acid methyl ester (9-COOMe) solves this with a unique perpendicular ground-state geometry that rotates upon photoexcitation, generating a 4.5 D excited-state dipole and large Stokes shift sensitivity to solvent polarity and hydrogen bonding. • Reports local polarity in protein pockets, micelles, and lipid bilayers via emission wavelength & intensity shifts. • Enables ratiometric and lifetime-based sensing protocols. • Forms dissymmetrical photodimers for stimuli-responsive materials. • Stable, storable precursor to anthracene-9-carbonyl chloride for fluorescent labeling.

Molecular Formula C16H12O2
Molecular Weight 236.26 g/mol
CAS No. 1504-39-8
Cat. No. B075721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Anthracenecarboxylic acid methyl ester
CAS1504-39-8
Molecular FormulaC16H12O2
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31
InChIInChI=1S/C16H12O2/c1-18-16(17)15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-10H,1H3
InChIKeyPHOYNPDEAQEHQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 9-Anthracenecarboxylic Acid Methyl Ester


9‑Anthracenecarboxylic acid methyl ester (methyl 9‑anthroate, 9‑COOMe) is a C‑9 ester‑functionalized anthracene fluorophore with a molecular weight of 236.26 g/mol [1]. The ester substituent at the meso position imposes a perpendicular ground‑state geometry between the carboxyl group and the anthracene ring due to steric hindrance from the peri‑hydrogens, a feature that fundamentally alters its excited‑state behavior relative to unsubstituted anthracene and positional isomers [2].

Why 9-Anthracenecarboxylic Acid Methyl Ester Is Irreplaceable


The 9‑ester substitution creates a unique excited‑state geometry change upon photoexcitation—the carboxyl group rotates toward coplanarity with the anthracene ring—that is absent in 1‑ and 2‑substituted isomers as well as in the parent hydrocarbon [1]. This geometry change produces a highly dipolar excited state (Δμ ≈ 4.5 D) and renders fluorescence quantum yield, lifetime, and Stokes shift acutely sensitive to solvent polarity and hydrogen‑bonding capacity [2]. Consequently, neither anthracene, 9‑anthracenecarboxylic acid, nor positional isomers reproduce the solvent‑tunable photophysics required for applications where a predictable, environment‑sensitive emission response is critical.

Comparative Evidence for 9-Anthracenecarboxylic Acid Methyl Ester


Fluorescence Quantum Yield vs. Anthracene

In benzonitrile, the fluorescence quantum yield (φf) of 9‑methyl anthroate is approximately twice that of unsubstituted anthracene [1]. However, φf drops to roughly one‑third of the benzonitrile value when measured in ethanol, while anthracene’s φf remains relatively solvent‑independent [2]. This solvent‑tunable emission is a direct consequence of the excited‑state geometry change unique to the 9‑ester.

Fluorescence spectroscopy Photophysics Solvent effects

Excited-State Dipole Moment Increase vs. Anthracene

Analysis of Stokes shift variation in a series of polar aprotic solvents yields an excited‑state dipole moment for 9‑COOMe that is 4.5 D larger than the ground‑state value [1]. This contrasts with unsubstituted anthracene, which exhibits negligible dipole moment change upon excitation (Δμ ≈ 0 D) [2]. The large Δμ is the basis for the compound’s pronounced solvatochromic Stokes shifts and its sensitivity to solvent hydrogen‑bond donation.

Solvatochromism Excited-state dipole Stokes shift

Dissymmetrical Photodimerization vs. 9-Methylanthracene

Irradiation of methyl 9‑anthroate through a uranium filter yields three distinct cyclodimers: 84.2% head‑to‑tail meso (HTm), 13.1% head‑to‑tail 1,4 (HT14), and 2.72% head‑to‑head 1,4 (HH14) [1]. This is the first documented example of intermolecular photodimerization involving the 1,4,9′, and 10′ positions of a meso‑substituted anthracene [2]. In contrast, 9‑methylanthracene photodimerization produces only the two canonical meso‑position dimers (head‑to‑tail and head‑to‑head) involving the 9,10:9′,10′ positions [3].

Photodimerization Cycloaddition Solid-state photochemistry

Temperature-Dependent Fluorescence Quantum Yield vs. Positional Isomers

For methyl 1‑anthroate and methyl 2‑anthroate, the fluorescence quantum yield (φf) increases and passes through a maximum as the S₁ energy decreases (i.e., in more polar solvents). In sharp contrast, methyl 9‑anthroate exhibits a monotonic decrease in φf with decreasing S₁ energy [1]. Furthermore, while the activation energy (EA) for non‑radiative decay correlates with φf for the 1‑ and 2‑substituted esters, no such correlation exists for the 9‑isomer, indicating an additional temperature‑independent non‑radiative decay channel consistent with the excited‑state geometry change [2].

Non-radiative decay Intersystem crossing Activation energy

Crystal Structure and Packing vs. Anthracene

Single‑crystal X‑ray diffraction reveals that 9‑anthracenecarboxylic acid methyl ester crystallizes in the monoclinic space group P2₁ with unit‑cell parameters a = 7.7976(2) Å, b = 7.8288(2) Å, c = 8.9791(4) Å, β = 90.331(4)°, Z = 2, and the structure refined to R = 0.042 for 1798 observed reflections [1]. The molecule is nearly planar (torsion angle –179(2)° for C(4)–C(7)–C(8)–C(9)) [2]. This contrasts with unsubstituted anthracene, which crystallizes in P2₁/a with a herringbone packing motif and significantly different cell parameters (a = 8.56, b = 6.04, c = 11.16 Å, β = 124.7°) [3]. The ester‑driven packing of 9‑COOMe enables topochemical [4+4] photopolymerization in the solid state, a reactivity mode not available to anthracene crystals.

X-ray crystallography Crystal engineering Solid-state reactivity

Application Scenarios for 9-Anthracenecarboxylic Acid Methyl Ester


Fluorescent Probe for Biochemical and Membrane Studies

The 4.5 D excited‑state dipole increase and the accompanying large Stokes shift sensitivity to solvent polarity and hydrogen bonding [1] make 9‑COOMe a valuable probe for mapping local polarity in protein binding pockets, micellar interiors, and lipid bilayers. Unlike anthracene, which shows minimal solvent dependence, 9‑COOMe reports on its microenvironment through both emission wavelength and intensity changes, allowing ratiometric or lifetime‑based sensing protocols.

Dissymmetrical Cyclodimer Synthesis for Thermally Labile Cross-Linkers

The ability of 9‑COOMe to form 1,4‑involving dissymmetrical photodimers (HT14 and HH14) in addition to the canonical meso dimer [2] enables access to a broader isomeric dimer library. These dissymmetrical dimers are thermally more labile than the 9,10‑10′,9′ cyclodimer, offering tunable thermal reversion temperatures suitable for stimuli‑responsive materials and reversible cross‑linking applications.

Solid-State Photopolymerization Precursor for Crystalline Nanorods

The crystal packing of 9‑COOMe (monoclinic P2₁) places neighboring anthracene moieties in a pre‑organized geometry conducive to topochemical [4+4] photocycloaddition [3]. Al‑Kaysi et al. demonstrated that 9‑anthracenecarboxylic acid methylene ester can be templated into alumina pores and photopolymerized to yield flexible, solvent‑resistant crystalline polymer nanorods, a materials platform not accessible with anthracene or 9‑methylanthracene monomers [4].

Fluorescent Derivatization Agent for Endotoxin Detection

The acid chloride derivative of 9‑COOMe (anthracene‑9‑carbonyl chloride) has been employed as a fluorescent labeling reagent for 3‑hydroxytetradecanoic acid, a chemical marker of bacterial endotoxin. The derivatized product exhibits excitation/emission maxima at 257/458 nm in dichloromethane with a detection limit of 10 fmol, enabling quantification of Salmonella abortus equi endotoxin at 100 pg levels in aqueous solution [5]. The methyl ester serves as a stable, storable precursor to the reactive acid chloride, offering logistical advantages over direct use of the free acid.

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